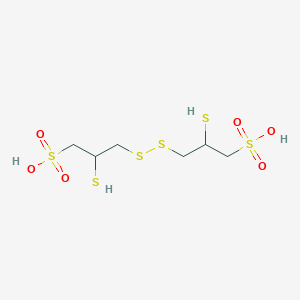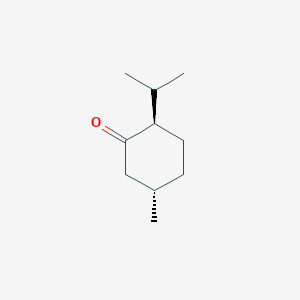
Ácido cromán-3-carboxílico
Descripción general
Descripción
3-Chromanecarboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chromanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chromanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chromanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de funcionalización y ciclación
El ácido cromán-3-carboxílico puede participar fácilmente en reacciones de funcionalización en C3 y C4, así como en reacciones de ciclación . La porción carboxilo como grupo director mejora la reactividad de las cumarinas como dienófilos, lo que facilita la participación de estos andamios en la síntesis de varios heterociclos .
Metodologías de acoplamiento cruzado
Este compuesto ha atraído una amplia atención de los químicos en el campo de las metodologías de acoplamiento cruzado para proporcionar estructuras funcionalizadas .
Propiedades biológicas y farmacéuticas
Los marcos de ácido cromán-3-carboxílico han atraído una amplia atención ya que se encuentran abundantemente en productos naturales que exhiben propiedades biológicas y farmacéuticas considerables, como anti-VIH, anticancerígenas, antioxidantes, antiinflamatorias, antifúngicas, antibacterianas y anticoagulantes .
Sondas fluorescentes
Los colorantes fluorescentes de estructuras de ácido cromán-3-carboxílico se utilizan como sondas fluorescentes en diferentes sistemas biológicos .
Funcionalización descarboxilativa
La funcionalización descarboxilativa en el sitio C3 o C4 de los ácidos cromán-3-carboxílicos, como la arilación, heteroarilación, alquilación, bencilación, alquenilación, acilación y trifluorometiltiolación, ha encontrado una utilidad considerable en la síntesis orgánica .
Reacciones de anulación
La anulación de ácidos cromán-3-carboxílicos con varios compuestos orgánicos también puede ocurrir para producir productos policíclicos .
Cicloadición enantioselectiva, descarboxilativa (3+2)
Una anulación (3+2) conveniente de iluros de azometina con ácido cromán-3-carboxílico realizada bajo catálisis de base de Brønsted produjo productos altamente funcionalizados en altos rendimientos con buenas estereoselectividades a través de una ciclación (3+2) asimétrica, intermolecular y descarboxilativa .
Inhibidores de la proteína quinasa asociada a Rho (ROCK)
El ácido cromán-3-carboxílico se ha utilizado en el desarrollo de inhibidores de la proteína quinasa asociada a Rho (ROCK) .
Mecanismo De Acción
Target of Action
Chroman-3-carboxylic acid, also known as chromane-3-carboxylic acid or 3-Chromanecarboxylic acid, is a compound that has been found to interact with various targetsFor instance, some derivatives have demonstrated anticancer activity , inhibition of interleukin 5 , monoamine oxidase inhibition , and affinity for adenosine receptors A2B .
Mode of Action
For example, some derivatives inhibit the activity of interleukin 5, a cytokine involved in the maturation and activation of eosinophils . Other derivatives inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Biochemical Pathways
Chroman-3-carboxylic acid and its derivatives may affect various biochemical pathways. For instance, by inhibiting interleukin 5, some derivatives may impact the inflammatory response . Similarly, by inhibiting monoamine oxidase, other derivatives may affect neurotransmitter levels and thus influence neural signaling .
Pharmacokinetics
It’s worth noting that the compound’s solubility in water, which is influenced by the presence of hydroxyl and carboxyl groups in the molecule, could potentially impact its bioavailability .
Result of Action
For instance, some derivatives have demonstrated anticancer activity , while others have shown anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of chroman-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially impact its distribution within the body and its interaction with its targets . .
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGZMGJJFSKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383680 | |
| Record name | 3-Chromanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115822-57-6 | |
| Record name | 3-Chromanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chroman-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What makes Chroman-3-carboxylic acid derivatives interesting for pharmaceutical research?
A1: Chroman-3-carboxylic acid derivatives have shown potential as inhibitors of ROCK2, a protein involved in various cellular processes. Specifically, the research highlights (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and isoform-selective ROCK2 inhibitor []. This selectivity is important because it could lead to fewer side effects compared to drugs that inhibit multiple ROCK isoforms.
Q2: Are there any chemical reactions described in the research that utilize Chroman-3-carboxylic acid derivatives?
A2: Yes, one of the papers investigates the reaction of a specific derivative, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, with the Reformatskii reagent obtained from bromotetrahydrofuran-2-one []. This reaction explores the chemical reactivity of the carboxylic acid group within the Chroman-3-carboxylic acid scaffold. Further details on the reaction products and their potential applications would require access to the full research article.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)

